![molecular formula C34H34O4 B14182571 Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione CAS No. 926896-66-4](/img/structure/B14182571.png)
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione is an organic compound with the molecular formula C22H26O2. It is also known as 4,4’-di-tert-butylbenzil. This compound is characterized by the presence of two tert-butylphenoxy groups attached to an ethanedione core. It is a crystalline solid with a melting point of approximately 104.0-104.5°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione typically involves the reaction of 4-tert-butylphenol with benzil under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanedione core to ethylene glycol derivatives.
Substitution: The phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethylene glycol derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-di-tert-butylbenzil: A closely related compound with similar structural features.
1,2-bis(4-tert-butylphenyl)ethane-1,2-dione: Another similar compound with slight variations in the substituents.
Uniqueness
Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione is unique due to its specific combination of tert-butylphenoxy groups and ethanedione core, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
926896-66-4 |
|---|---|
Formule moléculaire |
C34H34O4 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
1,2-bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione |
InChI |
InChI=1S/C34H34O4/c1-33(2,3)25-11-19-29(20-12-25)37-27-15-7-23(8-16-27)31(35)32(36)24-9-17-28(18-10-24)38-30-21-13-26(14-22-30)34(4,5)6/h7-22H,1-6H3 |
Clé InChI |
LYWRHBPTVKILSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


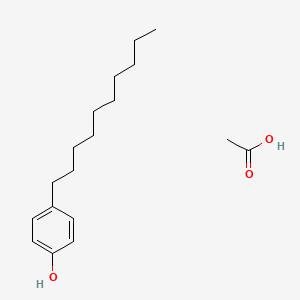
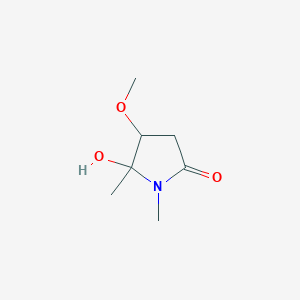
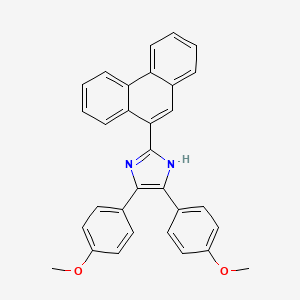
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
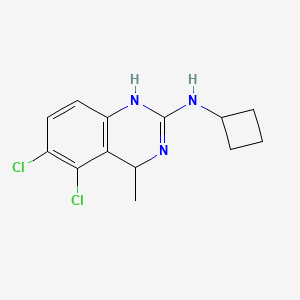
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
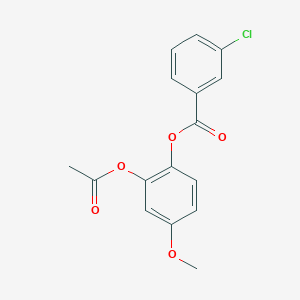
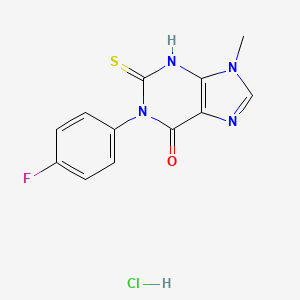
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
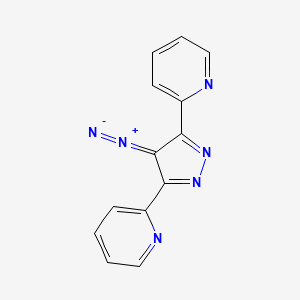
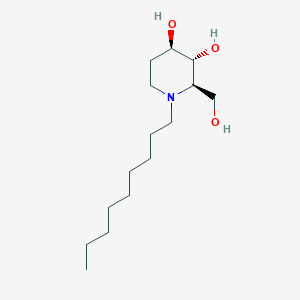
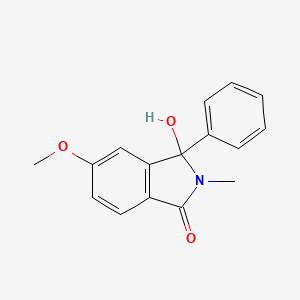
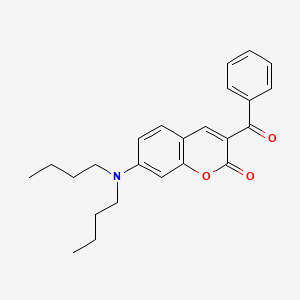
![Benzeneacetamide, N-[(1S,2S)-2-ethyl-3-cyclopenten-1-yl]-N-hydroxy-](/img/structure/B14182581.png)
